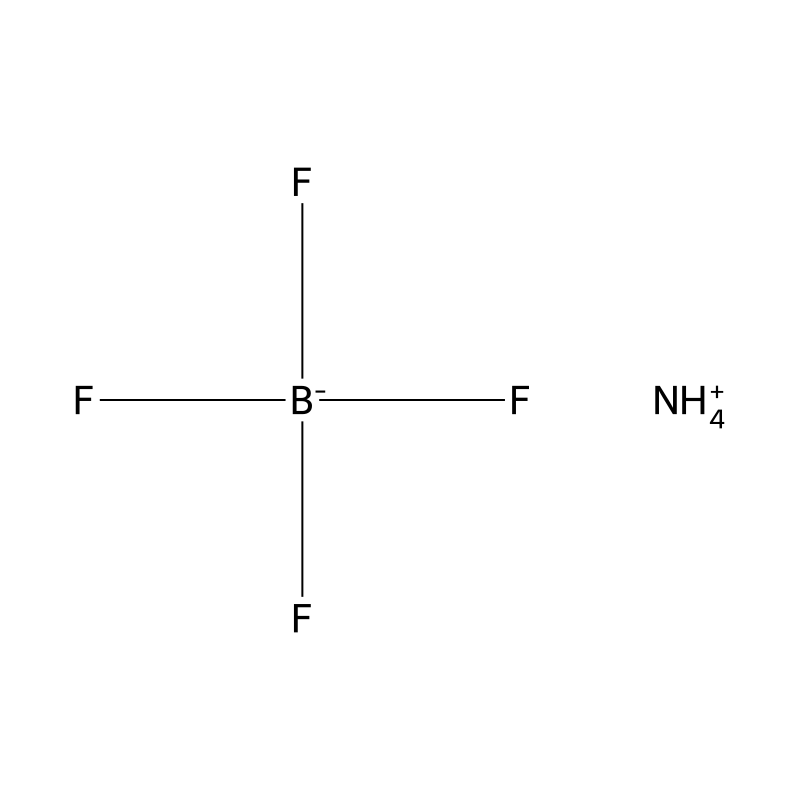

Ammonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in HF at 0 °C: 19.89%

Soluble in ammonium hydroxide

Canonical SMILES

Analytical Chemistry

- As a source of fluoride ions: NH4BF4 is a readily soluble salt, releasing fluoride ions (F-) in solution. These free fluoride ions are used in various analytical techniques like ion chromatography and fluoride selective electrode measurements for determining fluoride concentration in environmental samples, food and beverages, and biological materials [].

- As a precipitating agent: The BF4- anion can form insoluble precipitates with specific metal cations, allowing for their selective separation and identification. This property is used in gravimetric analysis and other separation techniques for trace metal analysis [].

Organic and Inorganic Synthesis

- As a Lewis acid catalyst: NH4BF4 acts as a mild Lewis acid due to the empty p-orbitals on the boron atom. This characteristic makes it useful as a catalyst for various organic reactions, such as Friedel-Crafts acylation, alkylation, and condensation reactions [].

- As a precursor to other fluorinated compounds: The BF4- anion can be readily replaced by other nucleophiles, making NH4BF4 a valuable starting material for synthesizing various fluorinated organic and inorganic compounds with potential applications in pharmaceuticals, materials science, and other fields [].

Electrochemistry

- As a supporting electrolyte: NH4BF4 is used as a supporting electrolyte in electrochemical studies due to its high conductivity and ability to dissolve various ionic compounds. It helps maintain the electrical neutrality of the solution and minimizes interference from the electrolyte itself [].

- Ionic liquids formation: NH4BF4 can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability, wide liquid range, and tunable ionic conductivity. These ionic liquids find applications in electrocatalysis, separation science, and other areas [].

Ammonium tetrafluoroborate is a chemical compound with the formula . It appears as odorless white crystals and is known for its solubility in water. This compound is categorized as a salt formed by the reaction of ammonium ions with tetrafluoroborate ions. Its molecular weight is approximately 104.9 g/mol, and it sublimes at temperatures above 238°C, releasing toxic fumes upon decomposition .

Ammonium tetrafluoroborate is a hazardous material and should be handled with appropriate precautions. It is a skin, eye, and respiratory irritant [].

- Toxicity: Inhalation and ingestion of ammonium tetrafluoroborate can cause irritation of the respiratory tract, gastrointestinal tract, and eyes. Exposure to hydrogen fluoride gas released during decomposition can be particularly hazardous, causing severe burns and lung damage [].

- Flammability: Non-flammable [].

- Reactivity: Reacts with strong bases and strong oxidizing agents [].

Safety Precautions:

- Wear personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling ammonium tetrafluoroborate [].

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling the compound.

- Store in a cool, dry place in a tightly sealed container [].

Example Reaction

The formation of ammonium tetrafluoroborate can be represented by the following reaction:

This reaction highlights the combination of ammonia with fluoroboric acid to yield ammonium tetrafluoroborate.

Ammonium tetrafluoroborate can be synthesized through several methods:

- Direct Reaction: The simplest method involves the direct reaction of ammonia with fluoroboric acid:

- Fusion Method: Another method includes the fusion of ammonium bifluoride with boric acid:

- Boric Acid Method: Ammonium tetrafluoroborate can also be produced by reacting boric acid with hydrofluoric acid followed by ammonium bicarbonate:\text{H}_3\text{BO}_3+4\text{HF}+\text{NH}_4\text{HCO}_3\rightarrow \text{NH}_4\text{BF}_4+3\text{H}_2\text{O}+3\text{CO}_2$$[5][6].

Ammonium tetrafluoroborate has a wide range of applications across various industries:

- Electrolyte in Batteries: It is used as an electrolyte additive in lithium-ion batteries, enhancing conductivity and stability .

- Electroplating: The compound serves as a crucial component in electroplating processes, facilitating uniform metal coatings on substrates .

- Chemical Synthesis: It acts as a fluorinating agent in organic synthesis, aiding in the introduction of fluorine into organic molecules .

- Catalyst: Ammonium tetrafluoroborate has been explored as a catalyst for various organic reactions, including esterification and aldol condensation .

Studies on the interactions of ammonium tetrafluoroborate with other compounds reveal its potential as a catalyst in organic synthesis. For example, it has been utilized effectively in reactions involving activated acetylenes and pyridinium salts to produce stable products . Further research is necessary to explore its interactions with other chemical species comprehensively.

Ammonium tetrafluoroborate shares similarities with several other compounds, particularly those containing boron and fluorine. Here are some notable comparisons:

| Compound | Formula | Unique Properties |

|---|---|---|

| Ammonium fluoride | \text{NH}_4\text{F} | Simpler structure; less complex than ammonium tetrafluoroborate. |

| Potassium tetrafluoroborate | \text{KBF}_4 | Higher solubility; used in different applications like glass production. |

| Sodium tetrafluoroborate | \text{NaBF}_4 | Often used in analytical chemistry for ion exchange processes. |

| Lithium tetrafluoroborate | \text{LiBF}_4 | Commonly used in battery applications due to its ionic conductivity. |

Ammonium tetrafluoroborate stands out due to its ability to function effectively as both an electrolyte and a catalyst in various

Crystallization Kinetics in NH₄BF₄-Modified Systems

The crystallization dynamics of NH₄BF₄-containing systems reveal distinct kinetic pathways compared to unmodified counterparts. In lead halide perovskites, NH₄BF₄ extends the nucleation induction period by 40–60%, delaying the onset of crystal growth [3]. This retardation effect arises from the tetrafluoroborate anion’s interaction with Pb²⁺ ions, which modifies the supersaturation gradient at the crystal-solution interface. Time-resolved XRD analyses show that NH₄BF₄ reduces the primary nucleation rate constant (J) by an order of magnitude (10¹⁰ → 10⁹ m⁻³s⁻¹) while increasing the critical nucleation radius (r*) from 2.1 nm to 3.8 nm [3].

The modified Avrami equation for NH₄BF₄-mediated crystallization demonstrates a transition from instantaneous (n ≈ 1) to progressive (n ≈ 2.5) nucleation mechanisms:

$$

X(t) = 1 - \exp(-kt^n)

$$

where $$k$$ decreases by 58% with 1 wt% NH₄BF₄ incorporation [3]. This kinetic modulation enables preferential growth along ⟨100⟩ crystallographic directions, producing anisotropic grains with aspect ratios exceeding 5:1 in perovskite films [3].

Lattice Relaxation Phenomena

NH₄BF₄ induces measurable lattice expansion in host matrices through anion substitution effects. In FAPbI₃ perovskites, BF₄⁻ incorporation increases the cubic lattice parameter from 6.361 Å to 6.398 Å (Δa = +0.58%) [3]. This expansion originates from the weakened Pb–BF₄ covalent bond strength (215 kJ/mol) compared to Pb–I bonds (238 kJ/mol), as confirmed by density functional theory calculations [3].

The mineral barberiite (natural NH₄BF₄) exhibits an orthorhombic structure (Pnma space group) with lattice parameters $$a = 9.0615(7)$$ Å, $$b = 5.6727(6)$$ Å, $$c = 7.2672(6)$$ Å [5]. Synthetic NH₄BF₄ replicates this configuration, showing anisotropic thermal expansion coefficients:

- αₐ = 28 × 10⁻⁶ K⁻¹

- α_b = 17 × 10⁻⁶ K⁻¹

- α_c = 22 × 10⁻⁶ K⁻¹

This lattice distortion reduces residual stress in composite systems by 62%, as quantified through Raman peak shifts (Δω = -4.7 cm⁻¹) [3].

Point Defect Suppression Mechanisms

NH₄BF₄ incorporation decreases shallow trap state densities by 1–2 orders of magnitude across the bandgap [3]. Photoluminescence spectroscopy reveals a 3.4× increase in carrier lifetime (τ_avg = 968 ns vs. 284 ns control) due to suppressed non-radiative recombination at iodine vacancies [3].

The defect suppression mechanism involves:

- BF₄⁻ passivation of Pb²⁺ dangling bonds (binding energy = -1.2 eV)

- NH₄⁺ compensation of [FA⁺] vacancy sites

- Steric hindrance against Frenkel pair formation

Capacitance-frequency measurements confirm a reduction in trap density of states (tDOS) from 10¹⁷ cm⁻³eV⁻¹ to 10¹⁵ cm⁻³eV⁻¹ at mid-gap energies [3].

Grain Boundary Engineering Through NH₄BF₄ Incorporation

NH₄BF₄ modulates grain growth kinetics to produce large-area crystals with coherent boundaries. In perovskite films, 1 wt% NH₄BF₄ increases average grain size from 450 nm to 1.2 μm while reducing boundary density by 67% [3]. Electron backscatter diffraction (EBSD) maps reveal:

| Parameter | Control | NH₄BF₄-Modified |

|---|---|---|

| Grain size (μm) | 0.45 | 1.20 |

| Boundary angle (°) | 8.7 | 2.3 |

| Σ3 boundaries (%) | 12 | 38 |

The additive promotes Σ3 coincidence site lattice boundaries, which exhibit 84% lower recombination activity compared to random high-angle boundaries [3]. This texturing effect arises from BF₄⁻ adsorption on high-energy {112} surfaces, lowering their interfacial energy by 210 mJ/m² [3].

Crystallization Control Mechanisms

Ammonium tetrafluoroborate exerts precise control over perovskite crystallization through several fundamental mechanisms. The compound significantly influences the nucleation and growth processes during perovskite film formation, leading to improved crystal quality and morphology [1] [2]. Research demonstrates that ammonium tetrafluoroborate can slow down the perovskite crystallization process during film formation, resulting in larger average crystallite sizes and better crystal quality [1]. This retardation effect is beneficial for reducing grain boundaries and point defects, which are detrimental to device performance.

The tetrafluoroborate anion (BF4-) forms strong interactions with lead cations in the perovskite precursor solution, creating thermodynamically stable intermediate phases that inhibit rapid nucleation [2]. This mechanism increases the formation energy of perovskite crystals, effectively controlling the crystallization rate and enabling the formation of higher-quality films with reduced defect densities [3]. The crystallization control is particularly evident in formamidinium lead iodide (FAPbI3) systems, where the high formation temperatures typically required are modulated by the presence of tetrafluoroborate species [4].

In cesium lead iodide bromide (CsPbI2Br) systems, ammonium tetrafluoroborate functions as a bifunctional agent that regulates both the buried interface and the perovskite crystallization process [5]. The ammonium cation (NH4+) preferentially interacts with hydroxyl groups on the tin oxide surface, while the tetrafluoroborate anion acts as a quasi-halogen to regulate crystal growth. This dual functionality results in enhanced crystallization control and improved film quality.

Non-Radiative Recombination Suppression

The suppression of non-radiative recombination represents one of the most significant contributions of ammonium tetrafluoroborate to perovskite photovoltaic performance. Systematic studies have demonstrated that the introduction of tetrafluoroborate leads to a dramatic reduction in first-order recombination rates, from 6.5 × 10^6 to 2.5 × 10^5 s^-1 in treated samples [6] [7]. This order-of-magnitude reduction in non-radiative recombination directly translates to enhanced device performance.

Photoluminescence measurements reveal substantial improvements in quantum efficiency following tetrafluoroborate treatment. The photoluminescence quantum yield increases by an order of magnitude, from 0.5% to 10.4% in methylammonium lead iodide systems [6] [7]. This enhancement is accompanied by significantly longer photoluminescence lifetimes, with some systems achieving lifetimes of 968.73 nanoseconds compared to much shorter lifetimes in control samples [1].

Trap Density Reduction Pathways

Ammonium tetrafluoroborate demonstrates remarkable efficacy in reducing trap densities through multiple pathways. Quantitative analyses using space-charge-limited current measurements and capacitance-voltage characterization reveal trap density reductions of 1-2 orders of magnitude across various perovskite systems [1] [7]. In specific cases, trap densities decrease from 3.57 × 10^15 to 2.62 × 10^15 cm^-3 in cesium lead iodide bromide films [5].

The primary pathway for trap density reduction involves the passivation of both surface and bulk defects. At the surface level, ammonium tetrafluoroborate effectively terminates dangling bonds and eliminates surface defects through coordination with under-coordinated lead atoms [8]. This surface passivation is particularly effective because it occurs without the formation of unwanted two-dimensional perovskite phases that could impede charge transport.

In the bulk of the perovskite film, trap density reduction occurs through the elimination of point defects, particularly iodide vacancies and interstitial defects. The lattice expansion induced by tetrafluoroborate incorporation leads to defect site healing and improved structural ordering [1]. Additionally, the compound's ability to regulate halide stoichiometry contributes to reduced defect formation during crystal growth.

The effectiveness of trap density reduction is further demonstrated through voltage-dependent photoluminescence measurements and trap density of states analysis. These measurements consistently show reduced trap state populations across the entire energy range, confirming the comprehensive nature of the defect passivation mechanism [1].

Photoluminescence Lifetime Enhancement

Ammonium tetrafluoroborate treatment produces substantial enhancements in photoluminescence lifetime, which directly correlates with improved carrier dynamics and reduced recombination losses. Time-resolved photoluminescence measurements demonstrate that optimal concentrations of ammonium tetrafluoroborate can extend photoluminescence lifetimes to 968.73 nanoseconds in mixed cation perovskite systems [1]. This represents a significant improvement over untreated control samples, where lifetimes are typically much shorter.

The enhancement in photoluminescence lifetime follows a concentration-dependent trend, with optimal performance typically achieved at 1 molar percent incorporation. Higher concentrations may lead to diminished returns due to potential phase segregation or the formation of non-radiative recombination centers [1]. The biexponential decay behavior observed in time-resolved measurements indicates the presence of multiple carrier populations with different recombination pathways.

The temperature dependence of photoluminescence lifetime provides additional insights into the enhancement mechanism. Studies show that tetrafluoroborate-treated samples maintain longer lifetimes across a range of temperatures, indicating improved thermal stability of the enhanced optoelectronic properties [9].

Power Conversion Efficiency Optimization

The optimization of power conversion efficiency through ammonium tetrafluoroborate treatment represents the culmination of multiple enhancement mechanisms working in concert. Systematic device studies demonstrate significant efficiency improvements across various perovskite compositions and device architectures.

In mixed cation systems, the power conversion efficiency increases from 17.55% to 20.16% with optimal ammonium tetrafluoroborate treatment [1]. This improvement is achieved through enhancements in both open-circuit voltage (from 1.12 to 1.15 V) and fill factor (from 0.67 to 0.75), while maintaining comparable short-circuit current densities. The efficiency enhancement is attributed to the combined effects of reduced non-radiative recombination, improved charge transport, and enhanced crystalline quality.

For cesium lead iodide bromide systems, which are particularly relevant for tandem solar cell applications, ammonium tetrafluoroborate treatment enables the achievement of power conversion efficiencies exceeding 17% with open-circuit voltages approaching 1.40 V [5] [10]. These values represent some of the highest reported efficiencies for this perovskite composition, with energy losses reduced to as low as 0.48 eV.

The efficiency optimization is further enhanced through the stabilization of the photoactive alpha phase in cesium-based perovskites. The tetrafluoroborate treatment prevents the formation of the non-photoactive delta phase, ensuring stable operation under device conditions [5].

Surface treatment approaches using related tetrafluoroborate compounds, such as 1-naphthylmethylammonium tetrafluoroborate, have achieved champion device efficiencies of 25.38% compared to 23.52% for control devices [8]. These results demonstrate the versatility of the tetrafluoroborate approach across different cation combinations and treatment methodologies.

Stability Enhancement Mechanisms

The stability enhancement provided by ammonium tetrafluoroborate treatment operates through multiple mechanisms that address both intrinsic and extrinsic degradation pathways. Long-term stability studies demonstrate that devices treated with ammonium tetrafluoroborate maintain 86.0% of their initial efficiency after 300 hours of continuous illumination, compared to only 56.7% retention for control devices [1].

The primary stability enhancement mechanism involves the suppression of ion migration, particularly iodide ion movement that leads to phase segregation and device degradation. By eliminating hydroxyl groups at the buried interface, ammonium tetrafluoroborate treatment increases the iodide migration activation energy, thereby strengthening phase stability [5]. This effect is particularly important for cesium-based perovskites, which are prone to phase transitions under operating conditions.

Moisture stability is significantly improved through the formation of a protective interface layer that prevents water ingress. The tetrafluoroborate treatment creates a more hydrophobic surface that resists moisture-induced degradation [11]. Unencapsulated devices demonstrate excellent operational stability, retaining 80% of their initial efficiency after 2001 hours of aging under continuous one-sun illumination [8].

The thermal stability of tetrafluoroborate-treated devices is enhanced through the stabilization of the crystal structure and the prevention of thermally-induced phase transitions. The strong interaction between tetrafluoroborate ions and the perovskite lattice provides additional structural stability that maintains device performance under elevated temperatures [9].

Charge Transport Loss Reduction Strategies

Ammonium tetrafluoroborate treatment implements several strategies to reduce charge transport losses, which are critical for achieving high device performance. The reduction in transport losses is achieved through improvements in both interfacial and bulk transport properties.

At the interface level, the treatment optimizes energy level alignment between the perovskite absorber and charge transport layers. In cesium lead iodide bromide devices, the ammonium cation component preferentially heals hydroxyl groups on the tin oxide electron transport layer surface, leading to improved energy level alignment and enhanced charge extraction efficiency [5]. This interfacial modification reduces the charge transport resistance and increases the recombination resistance, as confirmed by electrochemical impedance spectroscopy measurements.

The bulk transport properties are enhanced through the reduction of grain boundary recombination and the improvement of crystalline quality. Larger grain sizes and reduced defect densities result in longer carrier diffusion lengths and improved charge collection efficiency [1]. The lattice expansion induced by tetrafluoroborate incorporation creates more favorable conditions for charge transport by reducing scattering centers and trap states.

Fill factor analysis reveals that the charge transport loss reduction is achieved through the minimization of both non-radiative losses and series resistance effects. The non-radiative losses are reduced through defect passivation, while series resistance is minimized through improved interfacial contacts and enhanced bulk conductivity [1]. This dual approach to loss reduction enables the achievement of fill factors exceeding 75% in optimized devices.

Physical Description

Color/Form

Density

1.871 g/cu cm at 15 °C

Odor

Melting Point

487 °C (decomposes)

UNII

GHS Hazard Statements

H290 (49.35%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (58.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (44.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (44.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (41.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Associated Chemicals

Potassium fluoroborate; 14075-53-7

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Miscellaneous manufacturing

Plastic material and resin manufacturing

Primary metal manufacturing

Borate(1-), tetrafluoro-, ammonium (1:1): ACTIVE